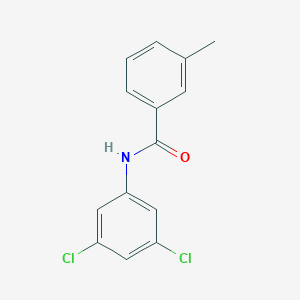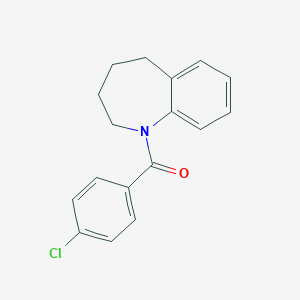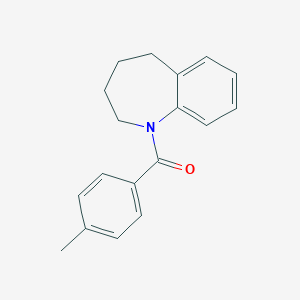
N-(3,5-dichlorophenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3-methylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It belongs to the class of arylacetic acid derivatives and is available in various forms such as tablets, capsules, and topical gels.
Wirkmechanismus
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been reported to have antioxidant properties and to increase the expression of heat shock proteins, which play a role in cellular stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used N-(3,5-dichlorophenyl)-3-methylbenzamide that is readily available and relatively inexpensive. It has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of inflammation and pain. However, like all drugs, diclofenac has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its antitumor activity, with the ultimate goal of developing more effective cancer therapies. Additionally, the role of diclofenac in modulating the immune response and its potential as an immunomodulatory agent are areas of ongoing research.
Synthesemethoden
Diclofenac can be synthesized by several methods, including the reaction of 3-amino-4-chlorobenzophenone with 3,5-dichloroaniline in the presence of phosphorus oxychloride or thionyl chloride. The resulting product is then treated with acetic anhydride to obtain diclofenac. Another method involves the reaction of 2,6-dichloroaniline with 4-chloro-3-methylacetophenone in the presence of sodium hydroxide and acetic acid, followed by acetylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory effects in several animal models of inflammation. In addition, diclofenac has been shown to have antitumor activity in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
|---|---|
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
JRRQUHYGCWSOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)


![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)